![molecular formula C17H17FN2O3S B4172580 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4172580.png)
4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide involves the inhibition of various cellular pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. This compound also inhibits the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide have been studied in various in vitro and in vivo models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit inflammatory pathways, and its anticancer properties. However, the limitations of using this compound include the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
3. Exploration of the molecular mechanisms underlying the anti-inflammatory and anticancer properties of this compound.
4. Development of novel derivatives of 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide with improved pharmacological properties.
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide is a chemical compound that has shown promising results in scientific research for its anti-inflammatory and anticancer properties. Further studies are needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent for various diseases.
Scientific Research Applications
The potential of 4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide as a therapeutic agent has been explored in various scientific research studies. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-3-11-20(24(2,22)23)16-9-7-13(8-10-16)17(21)19-15-6-4-5-14(18)12-15/h3-10,12H,1,11H2,2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJZIOXVWLBJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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